

Meta-analysis of DA-8031: A Comparative Guide for Premature Ejaculation Treatment

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Compound of Interest		
Compound Name:	DA-8031	
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This guide provides a comprehensive meta-analysis of the clinical and preclinical data available for **DA-8031**, a novel selective serotonin reuptake inhibitor (SSRI) in development for the treatment of premature ejaculation (PE). Its performance is compared with established and alternative treatments for PE, including dapoxetine, tramadol, and paroxetine. This document is intended for researchers, scientists, and drug development professionals to offer an objective overview based on available experimental data.

Executive Summary

DA-8031 is a potent and selective serotonin transporter inhibitor.[1][2] Preclinical studies in rodent models have demonstrated its potential to delay ejaculation.[2] Phase 1 clinical trials have established its pharmacokinetic profile and general tolerability in healthy male subjects.[3] [4][5] However, to date, the results of the Phase 2 clinical trial (NCT01798667) designed to evaluate the efficacy and safety of **DA-8031** in patients with premature ejaculation have not been publicly reported.[1] This absence of clinical efficacy data for **DA-8031** in the target population is a significant limitation in providing a direct comparison with approved treatments. This guide, therefore, presents the available data for **DA-8031** and compares it with the established clinical trial results of its key competitors.

Data Presentation: Comparative Analysis of Clinical Trial Results







The following tables summarize the key efficacy and pharmacokinetic parameters of **DA-8031** and its comparators.

Table 1: Efficacy of Treatments for Premature Ejaculation (Based on Published Clinical Trials)



Drug	Dosage	Study Populatio n	Baseline IELT (min)	Post- treatment IELT (min)	Fold Increase in IELT	Key Patient- Reported Outcome s
DA-8031	-	-	-	-	-	Efficacy data from Phase 2 clinical trial (NCT0179 8667) are not publicly available. [1]
Dapoxetine	30 mg (on- demand)	Men with PE	0.9	3.1 - 3.2	~2.5 - 3.5	Significant improveme nts in perceived control over ejaculation, satisfaction with sexual intercourse , and reduced personal distress.[6]
60 mg (on- demand)	Men with PE	0.9	3.5 - 3.6	~3.0 - 4.0	Significant improveme nts in perceived control over ejaculation,	



					satisfaction with sexual intercourse , and reduced personal distress.[6]	
Tramadol	25 mg (on- demand)	Men with PE	~1.2	7.4	~6.2	Uniformly reported satisfaction with control over ejaculation.
50 mg (on- demand)	Men with PE	~1.2	-	-	Successfull y treated PE in 53.6% of patients (IELT > 120s).[9]	
100 mg (on- demand)	Men with PE	~1.2	-	-	Successfull y treated PE in 85.6% of patients (IELT > 120s).[9]	_
Paroxetine	20 mg (daily)	Men with PE	~0.5	4.3 - 5.8	~8.6 - 11.6	Significant improveme nt in IELT.
20 mg (on- demand)	Men with PE	~0.3	3.2 - 3.5	~10.7 - 11.7	Significant improveme	



nt in IELT.
[10]

IELT: Intravaginal Ejaculatory Latency Time

Table 2: Pharmacokinetic Properties

Parameter	DA-8031	Dapoxetine	Tramadol
Mechanism of Action	Selective Serotonin Reuptake Inhibitor (SSRI)	Short-acting SSRI	Weak µ-opioid agonist, serotonin and norepinephrine reuptake inhibitor
Time to Peak Plasma Concentration (Tmax)	2-3 hours (single dose)[3]	~1.3 hours	~2 hours
Terminal Half-life (t1/2)	17.9 - 28.7 hours (single dose)[3]	~1.5 hours	~6-7 hours
Metabolism	Primarily by CYP2D6[4]	Primarily by CYP2D6 and CYP3A4	Primarily by CYP2D6 and CYP3A4
Dosing Regimen	Investigated for on- demand use	On-demand	On-demand or daily

Experimental Protocols DA-8031

- Preclinical In Vivo Efficacy Study (Rat Model):
 - Objective: To investigate the effects of DA-8031 on male sexual behavior.
 - Methodology: Male rats received acute oral administration of **DA-8031** (10, 30, or 100 mg/kg) or a vehicle. Their sexual behavior with female rats in estrus was then observed and recorded. Key parameters measured included ejaculation latency time, number of mounts, and intromissions.[2]



- Phase 1 Single Ascending Dose (SAD) Study:
 - Objective: To evaluate the pharmacokinetics and tolerability of **DA-8031** in healthy male subjects.
 - Methodology: A dose block-randomized, double-blind, placebo-controlled study was conducted. Healthy male subjects received a single oral dose of DA-8031 (5, 10, 20, 40, 60, 80, or 120 mg) or a placebo. Blood and urine samples were collected at various time points to analyze the concentrations of DA-8031 and its metabolites. Safety and tolerability were assessed through monitoring of adverse events, vital signs, and ECGs.[3]
 [4]
- Phase 2 Efficacy and Safety Study (NCT01798667 Protocol Overview):
 - Objective: To evaluate the efficacy and safety of on-demand **DA-8031** and determine the optimal dose in male patients with premature ejaculation.
 - Methodology: A randomized, double-blind, double-dummy, placebo-controlled, parallel-group, fixed-dose design was planned. The primary outcome measure was anticipated to be the change in Intravaginal Ejaculatory Latency Time (IELT).[1]

Dapoxetine

- Phase 3 Efficacy and Safety Trials:
 - Objective: To evaluate the long-term efficacy and safety of on-demand dapoxetine in men with PE.
 - Methodology: Randomized, double-blind, placebo-controlled, parallel-group trials were conducted. Men diagnosed with PE (IELT ≤ 2 minutes) were randomized to receive dapoxetine (30 mg or 60 mg) or a placebo, taken 1-3 hours before anticipated sexual intercourse for 12 or 24 weeks. The primary efficacy endpoint was IELT, measured by a stopwatch by the female partner. Secondary endpoints included patient-reported outcomes such as perceived control over ejaculation, satisfaction with sexual intercourse, and personal distress related to ejaculation, assessed using the Premature Ejaculation Profile (PEP) questionnaire.[6][7]



Tramadol

- Randomized, Double-Blind, Placebo-Controlled Crossover Trial:
 - Objective: To assess the dose-related effects of on-demand tramadol for the treatment of PE.
 - Methodology: Patients with PE were randomized to receive different sequences of placebo, 50 mg of tramadol, and 100 mg of tramadol. Each medication was taken 2-3 hours before planned intercourse for a specified period. The primary outcome was IELT, recorded by the patient or their partner using a stopwatch.[9]

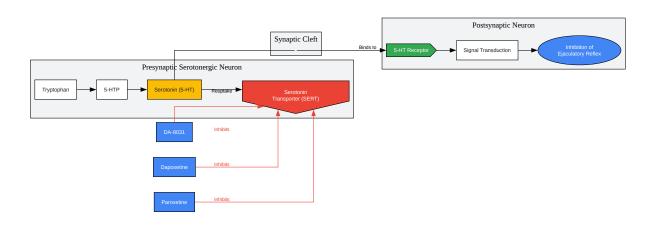
Paroxetine

- Randomized, Single-Blind, Placebo-Controlled Crossover Trial:
 - Objective: To evaluate the efficacy of on-demand paroxetine for PE.
 - Methodology: Men with PE were randomized to receive 20 mg of oral paroxetine or a placebo as needed, 3 to 4 hours before planned intercourse. The primary endpoint was ejaculatory latency time.[10]

Mandatory Visualization Signaling Pathways

The primary mechanism of action for **DA-8031**, dapoxetine, and paroxetine is the inhibition of the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft. This enhances serotonergic neurotransmission, which is known to have an inhibitory effect on the ejaculatory reflex. Tramadol has a more complex mechanism, involving weak mu-opioid receptor agonism and inhibition of serotonin and norepinephrine reuptake.





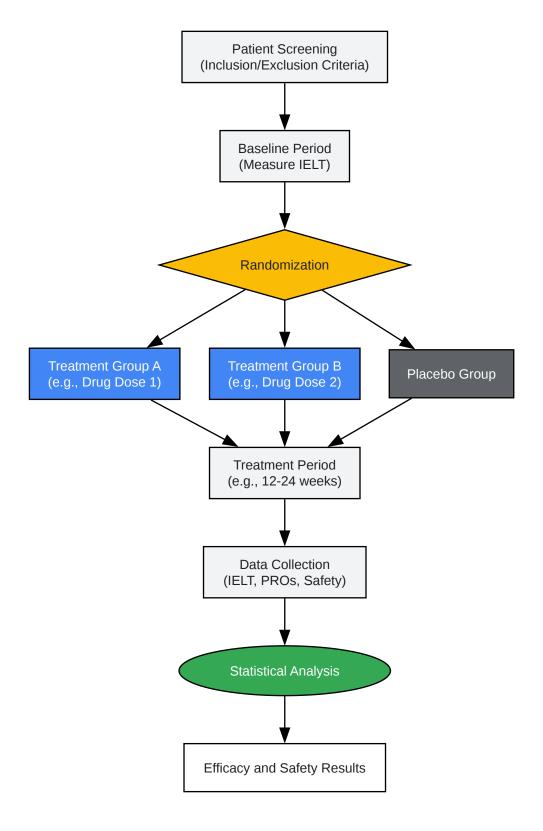
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Caption: Mechanism of action for SSRIs in delaying ejaculation.

Experimental Workflow: Phase 3 Clinical Trial for a PE Drug

The following diagram illustrates a typical workflow for a Phase 3 clinical trial evaluating a new drug for premature ejaculation.





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Caption: A typical workflow for a Phase 3 PE clinical trial.



Conclusion

DA-8031 shows promise as a potential treatment for premature ejaculation based on its mechanism of action as a selective serotonin reuptake inhibitor and positive preclinical findings. Its pharmacokinetic profile from Phase 1 studies suggests it may be suitable for ondemand use. However, the current lack of publicly available Phase 2 clinical trial data makes it impossible to definitively compare its efficacy and safety against established treatments like dapoxetine and off-label options such as tramadol and paroxetine. For a comprehensive evaluation, the results from the NCT01798667 trial are essential. Researchers and clinicians should remain watchful for the publication of these results to fully understand the therapeutic potential of **DA-8031** in the management of premature ejaculation.

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